

4-chloro-N-(4-morpholinyl)benzamide CAS number and structure

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Compound of Interest

Compound Name: 4-chloro-N-(4-morpholinyl)benzamide

Cat. No.: B186102

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Technical Guide: 4-chloro-N-(4-morpholinyl)benzamide

This document provides a comprehensive technical overview of **4-chloro-N-(4-morpholinyl)benzamide**, including its chemical identity, physicochemical properties, a proposed experimental protocol for its synthesis, and a discussion of the potential biological significance of its structural components.

Compound Identification

Systematic Name: **4-chloro-N-(4-morpholinyl)benzamide**

CAS Number: 5569-63-1[1]

Chemical Structure:

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Molecular Formula: $C_{11}H_{13}ClN_2O_2$ [\[1\]](#)

Note on Isomerism: It is critical to distinguish this compound from its structural isomer, (4-chlorophenyl)(morpholin-4-yl)methanone (CAS 19202-04-1), where the morpholine ring is attached to the carbonyl carbon. In **4-chloro-N-(4-morpholinyl)benzamide**, the morpholine nitrogen is bonded directly to the amide nitrogen.

Physicochemical and Spectroscopic Data

While detailed experimental data for this specific compound is limited in publicly available literature, the following table summarizes its fundamental properties.

| Property | Value | Source |
|------------------|-------------------|---------------------|
| Molecular Weight | 240.68 g/mol | [1] |
| Physical State | Solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |

Proposed Synthesis Protocol

No specific experimental protocol for the synthesis of **4-chloro-N-(4-morpholinyl)benzamide** (3) has been found in the reviewed literature. However, a plausible and chemically sound method is the acylation of N-aminomorpholine (2) with 4-chlorobenzoyl chloride (1). This approach is based on standard amide bond formation reactions widely used for analogous compounds.

Reaction Scheme

The proposed two-reagent synthesis is outlined below:

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Detailed Experimental Methodology (Proposed)

This protocol is a hypothetical procedure based on similar reactions involving the acylation of amino compounds with acyl chlorides.

Materials:

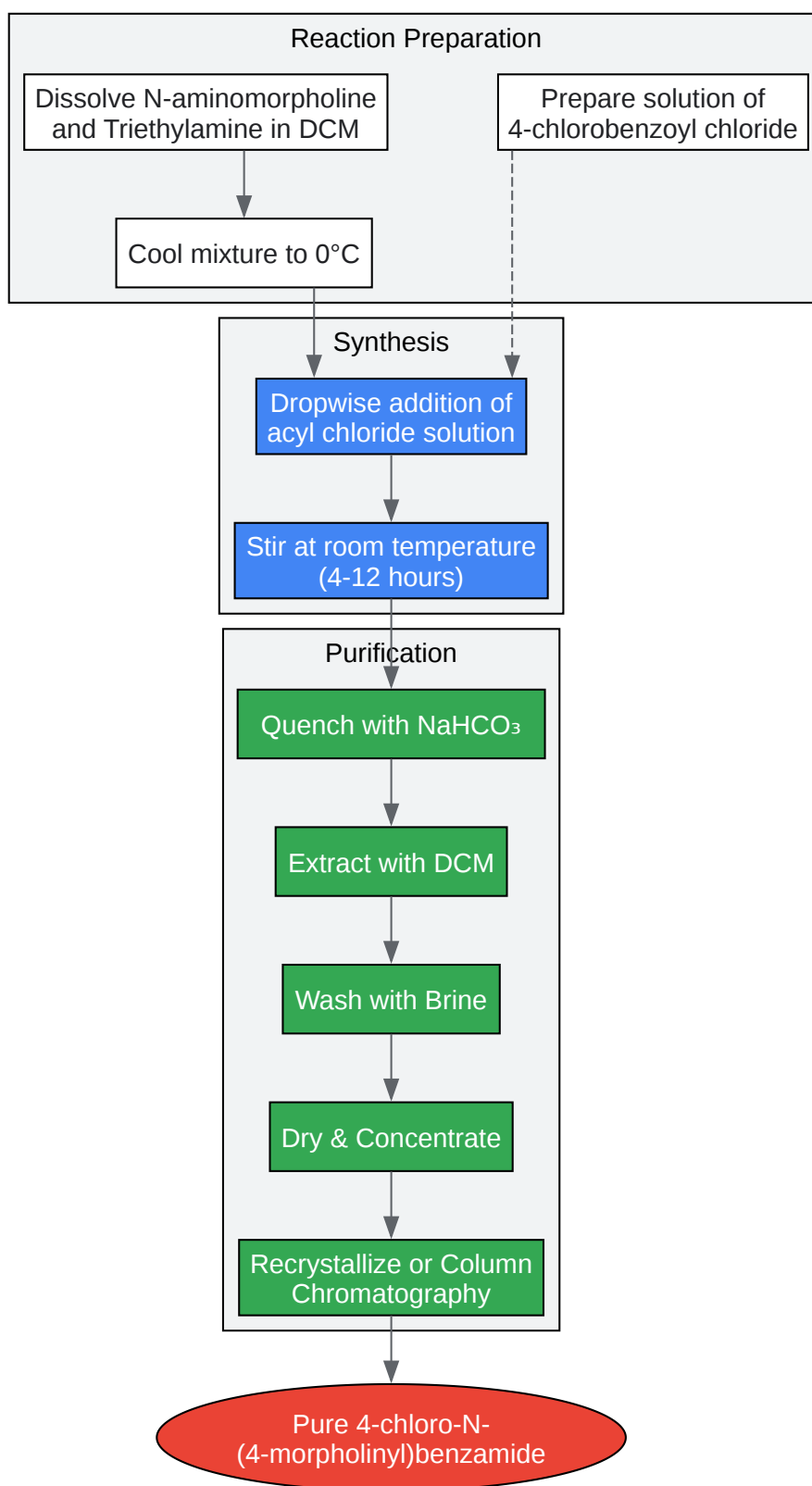
- 4-chlorobenzoyl chloride (1.0 eq)
- N-aminomorpholine (1.05 eq)
- Triethylamine (TEA) or Pyridine (1.5 eq) as a non-nucleophilic base
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexanes
- Ethyl acetate

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under a nitrogen or argon atmosphere, add N-aminomorpholine (1.05 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the limiting reagent). Cool the flask to 0 °C using an ice bath.
- **Addition of Base:** Add triethylamine (1.5 eq) to the solution with stirring.
- **Acylation:** Dissolve 4-chlorobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (N-aminomorpholine) is consumed.
- **Workup:** Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
- **Extraction:** Extract the aqueous layer twice more with DCM.
- **Washing:** Combine the organic layers and wash sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure **4-chloro-N-(4-morpholinyl)benzamide**.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the proposed synthesis protocol.



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Caption: Proposed workflow for the synthesis of **4-chloro-N-(4-morpholinyl)benzamide**.

Potential Biological Significance

While this specific molecule is not extensively characterized, its constituent chemical motifs are prevalent in medicinal chemistry and drug discovery.

- **Benzamides:** The N-substituted benzamide core is recognized as a "privileged structure" in pharmacology. Compounds containing this scaffold have demonstrated a wide array of biological activities, including anticancer, antiemetic, and antipsychotic properties.
- **Morpholine:** The morpholine ring is a common heterocyclic moiety incorporated into drug candidates to improve pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability. Morpholine derivatives are associated with diverse biological activities, including anticancer, antibacterial, and antifungal actions.^[1]

The combination of a 4-chlorobenzamide group with an N-morpholinyl substituent suggests that **4-chloro-N-(4-morpholinyl)benzamide** could be a candidate for screening in various therapeutic areas, particularly in oncology and infectious diseases. Further research is required to elucidate its specific biological targets and mechanism of action.

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References

- 1. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
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